molecular formula C11H9NO3S2 B3743173 5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3743173
M. Wt: 267.3 g/mol
InChI Key: QRTIHKBCRWQQGK-YVMONPNESA-N
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Description

The compound “5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is an organic compound . It is derived from 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin . The compound contains functional groups such as aldehyde, ether, and phenol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared in good yields and purity . The synthesis of these compounds typically involves the condensation of an aliphatic or aromatic primary amine with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectrochemical tools . Techniques such as elemental analysis, HR-ESI-MS, FT-IR, UV-Vis, NMR, and single crystal X-ray diffraction (SCXRD) have been used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared and their reactions were analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the compound (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-hydroxyhydrazinecarboxamide was found to have a density of 1.8±0.1 g/cm3, a molar refractivity of 62.0±0.5 cm3, and a polar surface area of 103 Å2 .

Scientific Research Applications

Single-Molecule Magnets (SMMs) with Magneto-Optical Effects

The compound’s unique molecular structure allows for the formation of homochiral Dy2 complexes. These complexes exhibit intramolecular ferromagnetic interactions between Dy3+ ions, resulting in excellent single-molecule magnet (SMM) properties. Specifically, the enantiomers D-1 and D-2 display impressive Ueff / k values of 47.6 K and 152.2 K, respectively. Ab initio calculations support these magnetic properties . Additionally, these enantiomers demonstrate strong magneto-optical Faraday effects, making them promising candidates for magneto-optical materials or devices.

Nonlinear Optical Properties and Third Harmonic Generation (THG)

Surprisingly, these SMMs also exhibit strong third harmonic generation (THG). Among them, D-1 / L-1 stands out due to its remarkable THG intensity (661.8 × α-SiO2). The functional groups on the ligands play a crucial role in adjusting the nonlinear optical properties .

Antitumor Agents: Cytotoxicity Against Cancer Cells

Recent studies explored the cytotoxicity of 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines, a related compound. Notably, derivatives with a 3-nitrophenyl substituent at the C5 carbon atom demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells while maintaining low cytotoxicity against normal liver cells .

Supramolecular Self-Assembly and Chiral Discrimination

In the crystalline phase, hydrogen bonding patterns significantly influence the chiral discrimination of these compounds. Different hydrogen bond types lead to diverse supramolecular architectures. For instance:

Metal Complexes with Biological Activities

The compound’s hydrazone Schiff base moiety has been explored in metal complexes. For example, Co2+, Ni2+, Cu2+, and Zn2+ complexes of a related compound showed antimicrobial and antioxidant activities .

Crystal Structure Determination via X-Ray Diffraction

Researchers have characterized the crystal structures of related compounds using single crystal X-ray diffraction (SCXRD). This technique provides valuable insights into molecular arrangements and intermolecular interactions .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, it was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2- a ]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, the compound 2-Hydroxy-5-methylbenzaldehyde was found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research on similar compounds have been suggested . For instance, it was suggested that the findings on the compound (2-Hydroxy-3-Methoxybenzylidene)thiazolo [3,2- a ]pyrimidines might exhibit a potent role in the biomedical and pharmaceutical application .

properties

IUPAC Name

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTIHKBCRWQQGK-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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